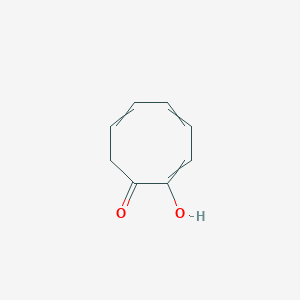
Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes a bromobutyl group, a cyclopentane ring, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate typically involves the reaction of a cyclopentanone derivative with a bromobutyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the cyclopentane ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Conversion of the carbonyl group to an alcohol.
Oxidation: Introduction of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The bromobutyl group can participate in nucleophilic substitution reactions, while the carbonyl group in the cyclopentane ring can undergo reduction or oxidation. These interactions can lead to the formation of new compounds with different biological or chemical properties.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-bromobutyrate: Similar in structure but with an ethyl ester instead of a methyl ester.
4-Bromobutyryl chloride: Contains a bromobutyl group but with a chloride instead of a carboxylate ester.
tert-Butyl bromide: Features a tert-butyl group attached to a bromide substituent.
Uniqueness: Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate is unique due to its combination of a bromobutyl group and a cyclopentane ring with a carboxylate ester
Eigenschaften
CAS-Nummer |
61114-31-6 |
|---|---|
Molekularformel |
C11H17BrO3 |
Molekulargewicht |
277.15 g/mol |
IUPAC-Name |
methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H17BrO3/c1-15-10(14)11(6-2-3-8-12)7-4-5-9(11)13/h2-8H2,1H3 |
InChI-Schlüssel |
MHZAODSKLBSHHZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCCC1=O)CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B14602523.png)
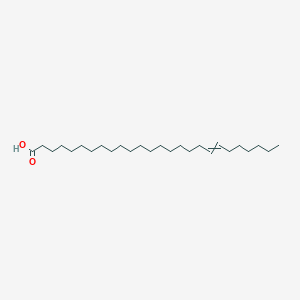


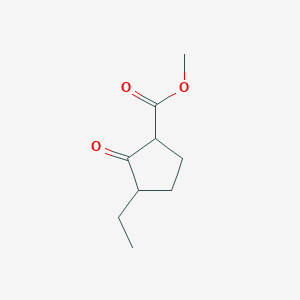
![9-Diazobicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14602570.png)
![2-[(E)-(Cyclohexylimino)methyl]benzaldehyde](/img/structure/B14602571.png)
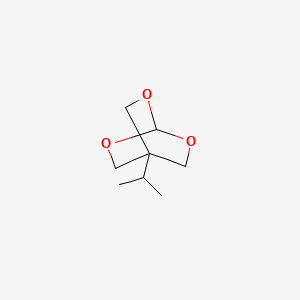

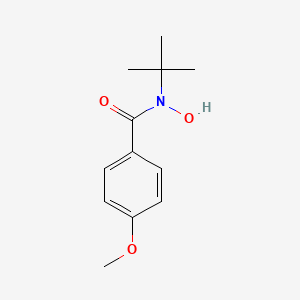
![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)
